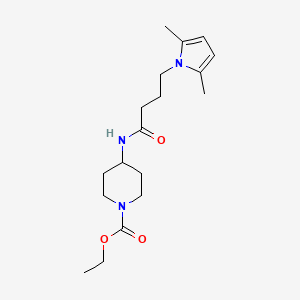

![molecular formula C21H14Cl2N2O B2742961 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole CAS No. 321522-26-3](/img/structure/B2742961.png)

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole” is also known as difenoconazole . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It is moderately toxic to humans, mammals, birds, and most aquatic organisms .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 3,4’-dichloro diphenyl ether with aluminum chlorides and Acetyl Chloride in methylene dichloride . The reaction needs approximately 9 hours and yields 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone .Molecular Structure Analysis

The molecular formula of difenoconazole is C19H17Cl2N3O3 . Its average mass is 406.263 Da and its mono-isotopic mass is 405.064697 Da .Chemical Reactions Analysis

Difenoconazole is a fungicide and acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . It interferes with the action of sterol 14 alpha-demethylase .Physical And Chemical Properties Analysis

Difenoconazole is a white to light beige crystal . It has a density of 1.40 at 20 °C . The ratio of cis- to trans- isomers is in the range 0.7 to 1.5 . Its melting point is 78.6 °C .Aplicaciones Científicas De Investigación

Fungicidal Activity

Difenoconazole is a potent fungicide used in agriculture to control fungal diseases in crops. It inhibits fungal growth by disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes. Its broad-spectrum activity makes it effective against various plant pathogens, including rusts, powdery mildews, and leaf spots .

Antiviral Potential

Interestingly, difenoconazole derivatives have demonstrated antiviral activity. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides (related to difenoconazole) showed anti-tobacco mosaic virus (TMV) activity in bioassay tests . This suggests potential antiviral applications beyond fungicides.

Herbicidal Properties

While primarily known as a fungicide, difenoconazole derivatives have also exhibited herbicidal properties. These compounds could find applications in weed control and agricultural herbicides .

Chemical Synthesis Intermediates

Difenoconazole serves as a precursor in the synthesis of other compounds. For example, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a derivative of difenoconazole, has applications in chemical research and industry .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O/c22-15-6-8-17(9-7-15)26-18-10-11-19(20(23)14-18)21-12-13-24-25(21)16-4-2-1-3-5-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBLGXVDRZTTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

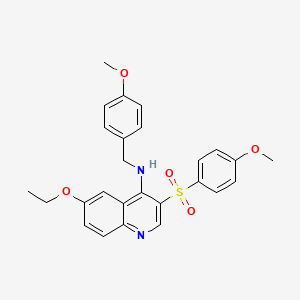

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)

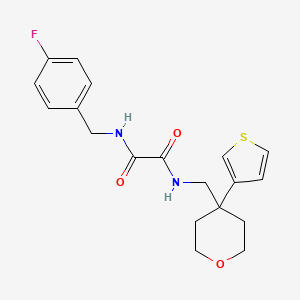

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)

![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)